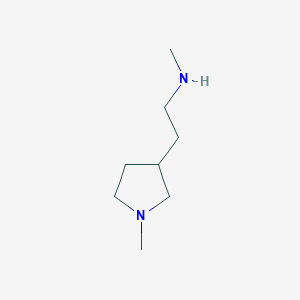
N-Methyl-2-(1-methylpyrrolidin-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-(1-methylpyrrolidin-3-yl)ethanamine is a chemical compound with the molecular formula C8H18N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its pyrrolidine ring structure, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(1-methylpyrrolidin-3-yl)ethanamine typically involves the reaction of 1-methylpyrrolidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions include a temperature range of 60-80°C and a pressure of 1-2 MPa .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2-(1-methylpyrrolidin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; temperature range of 25-50°C.
Reduction: Lithium aluminum hydride; temperature range of 0-25°C.
Substitution: Various nucleophiles; temperature range of 50-100°C.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Applications De Recherche Scientifique
N-Methyl-2-(1-methylpyrrolidin-3-yl)ethanamine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-Methyl-2-(1-methylpyrrolidin-3-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific application and target receptor .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-2-(1-methylpyrrolidin-2-yl)ethanamine
- N-Methyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
- N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine
Uniqueness
N-Methyl-2-(1-methylpyrrolidin-3-yl)ethanamine is unique due to its specific pyrrolidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C8H18N2 |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
N-methyl-2-(1-methylpyrrolidin-3-yl)ethanamine |
InChI |
InChI=1S/C8H18N2/c1-9-5-3-8-4-6-10(2)7-8/h8-9H,3-7H2,1-2H3 |
Clé InChI |
WNPXNJIKEOHDDW-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1CCN(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


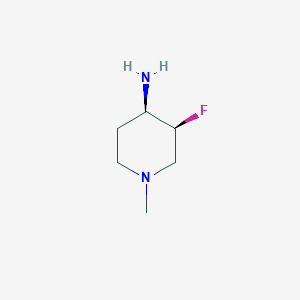
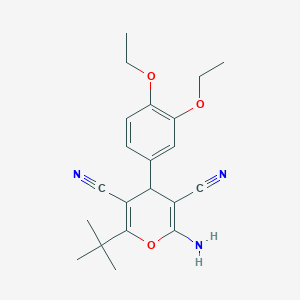

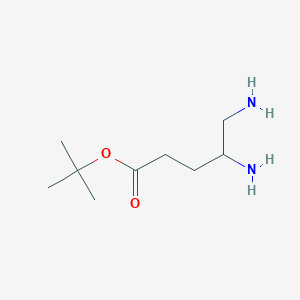
![4-Nitrobenzyl 2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12443862.png)
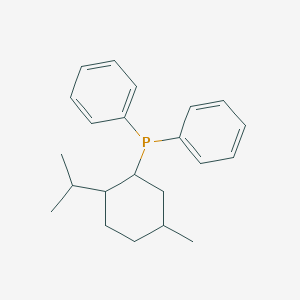
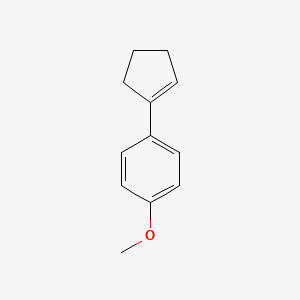
![Ethyl 4-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzoate](/img/structure/B12443880.png)
![3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12443894.png)
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide](/img/structure/B12443900.png)
![(3Z)-3-[(3-bromo-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12443907.png)
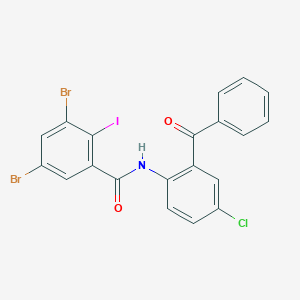
![N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443921.png)

